4-(1-Amino-3-methylbutyl)-2-fluorophenol
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Overview
Description
4-(1-Amino-3-methylbutyl)-2-fluorophenol is an organic compound that features a fluorine atom attached to a phenol ring, with an amino group and a methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-methylbutyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenol with 1-amino-3-methylbutane under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, amination, and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-methylbutyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Scientific Research Applications
4-(1-Amino-3-methylbutyl)-2-fluorophenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-Amino-3-methylbutyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are influenced by the compound’s structure, including the presence of the fluorine atom and the amino group .
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-3-methylbutyl)-3-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
Methyl 4-(1-amino-3-methylbutyl)benzoate: Features a benzoate ester group instead of a phenol group.
Uniqueness
4-(1-Amino-3-methylbutyl)-2-fluorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity. The presence of both an amino group and a fluorine atom enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C11H16FNO |
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Molecular Weight |
197.25 g/mol |
IUPAC Name |
4-(1-amino-3-methylbutyl)-2-fluorophenol |
InChI |
InChI=1S/C11H16FNO/c1-7(2)5-10(13)8-3-4-11(14)9(12)6-8/h3-4,6-7,10,14H,5,13H2,1-2H3 |
InChI Key |
PLGBXOCIBSLSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC(=C(C=C1)O)F)N |
Origin of Product |
United States |
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